molecular formula C25H21NO5 B3941802 1-OXO-1-PHENYL-2-PROPANYL 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE

1-OXO-1-PHENYL-2-PROPANYL 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE

Cat. No.: B3941802
M. Wt: 415.4 g/mol
InChI Key: CLBCBECJYCOTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-OXO-1-PHENYL-2-PROPANYL 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a ketone, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-OXO-1-PHENYL-2-PROPANYL 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE involves several steps, starting from readily available starting materials. The key steps typically include:

    Formation of the 1-oxo-1-phenyl-2-propanyl moiety: This can be achieved through the oxidation of 1-phenyl-2-propanol using oxidizing agents such as chromium trioxide or potassium permanganate.

    Synthesis of the 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl moiety: This involves the cyclization of suitable precursors under acidic or basic conditions.

    Coupling of the two moieties: The final step involves the esterification of the benzoic acid derivative with the previously synthesized moieties under conditions such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-OXO-1-PHENYL-2-PROPANYL 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

1-OXO-1-PHENYL-2-PROPANYL 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving esterases and other enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-OXO-1-PHENYL-2-PROPANYL 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-OXO-1-PHENYL-2-PROPANYL 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-14(22(27)15-5-3-2-4-6-15)31-25(30)16-9-11-19(12-10-16)26-23(28)20-17-7-8-18(13-17)21(20)24(26)29/h2-12,14,17-18,20-21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBCBECJYCOTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-OXO-1-PHENYL-2-PROPANYL 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE
Reactant of Route 2
Reactant of Route 2
1-OXO-1-PHENYL-2-PROPANYL 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE
Reactant of Route 3
Reactant of Route 3
1-OXO-1-PHENYL-2-PROPANYL 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE
Reactant of Route 4
Reactant of Route 4
1-OXO-1-PHENYL-2-PROPANYL 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE
Reactant of Route 5
Reactant of Route 5
1-OXO-1-PHENYL-2-PROPANYL 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE
Reactant of Route 6
Reactant of Route 6
1-OXO-1-PHENYL-2-PROPANYL 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE

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